N-(5-Chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC16167713
Molecular Formula: C22H15Cl2N3O3
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15Cl2N3O3 |
|---|---|
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(5-chloro-2-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H15Cl2N3O3/c23-14-6-8-18-17(10-14)22(29)27(13-25-18)12-21(28)26-19-11-15(24)7-9-20(19)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28) |
| Standard InChI Key | XJIAQMQJLRJYRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s identity is defined by its IUPAC name, N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide, and CAS registry number 892157-03-8. Key structural components include:
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A 6-chloro-4-oxoquinazolin-3(4H)-yl core, a heterocyclic system known for pharmacological activity.
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An N-(5-chloro-2-phenoxyphenyl) substituent, providing lipophilicity and potential target affinity.
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An acetamide linker bridging the quinazoline and phenoxyphenyl groups.
Table 1: Fundamental Chemical Properties
The predicted density and pKa values suggest moderate lipophilicity, aligning with the compound’s potential for membrane permeability .
Synthesis and Structural Analogues
The 6-chloro substitution in the target compound may optimize electronic effects for target binding compared to bromo or dichloro variants .
Physicochemical and Pharmacokinetic Profile
Predicted ADME Properties
Computational models estimate the following properties for N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide:
Table 3: Predicted ADME Parameters
| Parameter | Value | Implications |
|---|---|---|
| logP | ~4.0 (Estimated) | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Low solubility in aqueous media |
| Polar Surface Area | ~75 Ų | Moderate membrane permeability |
| Bioavailability Score | 0.55 | Likely oral absorption |
These values align with trends observed in related quinazoline acetamides, such as 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (logP = 3.8), suggesting potential for central nervous system penetration if blood-brain barrier transporters are bypassed.
Biological Activities and Mechanisms
Antimicrobial Activity
Chlorinated quinazolines demonstrate broad-spectrum antimicrobial effects. For example:
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Antibacterial: 6,8-dichloro derivatives inhibited Staphylococcus aureus (MIC = 8 µg/mL) .
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Antifungal: Phenoxyphenyl-containing analogues reduced Candida albicans viability by 70% at 50 µM .
Future Research Directions
Priority Investigations
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Target Identification: Proteomic profiling to identify kinase or epigenetic targets.
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In Vivo Toxicity: Assess hepatotoxicity risks using rodent models.
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Formulation Optimization: Nanoencapsulation to improve aqueous solubility.
Table 4: Comparative Efficacy of Chlorinated Quinazolines
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